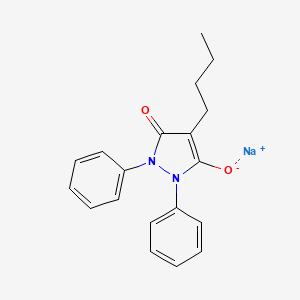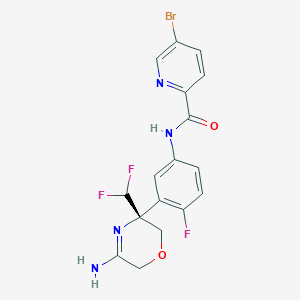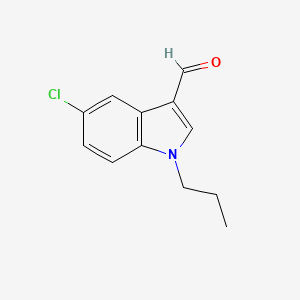
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como pirroles. Los pirroles son heterociclos aromáticos de cinco miembros que contienen un átomo de nitrógeno. Este compuesto se caracteriza por la presencia de un grupo ciano y un grupo ácido carboxílico unidos a un sistema conjugado que involucra un anillo de pirrol. La estructura única del ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
La síntesis del ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación del pirrol-2-carboxaldehído con malononitrilo en presencia de una base, seguida de acidificación para producir el producto deseado. Las condiciones de reacción típicamente implican el uso de solventes como etanol o metanol y bases como etóxido de sodio o carbonato de potasio. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
El ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la reducción del grupo ciano a una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo ciano se puede reemplazar por otros nucleófilos como aminas o alcoholes.
Condensación: El compuesto puede participar en reacciones de condensación con varios compuestos carbonílicos, lo que lleva a la formación de sistemas heterocíclicos más complejos.
Aplicaciones Científicas De Investigación
El ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico implica su interacción con objetivos moleculares y vías específicas. El grupo ciano y el sistema conjugado juegan un papel crucial en su reactividad e interacción con moléculas biológicas. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas y receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación y pueden variar según la aplicación específica.
Comparación Con Compuestos Similares
El ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico se puede comparar con otros compuestos similares, como:
Ácido pirrol-2-carboxílico: Carece del grupo ciano y tiene una reactividad y propiedades biológicas diferentes.
Ácido 2-ciano-3-(1H-indol-2-il)prop-2-enoico: Contiene un anillo de indol en lugar de un anillo de pirrol, lo que lleva a diferentes actividades químicas y biológicas.
Ácido 3-(1H-pirrol-2-il)acrílico: Carece del grupo ciano, lo que resulta en diferentes reactividad y aplicaciones.
La singularidad del ácido (2Z)-2-ciano-3-(1H-pirrol-2-il)prop-2-enoico radica en su combinación específica de grupos funcionales y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12) |
Clave InChI |
RVTZJVIKNDCLAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


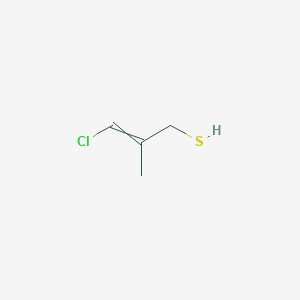


![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
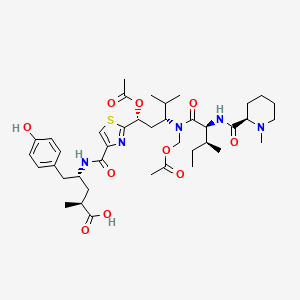

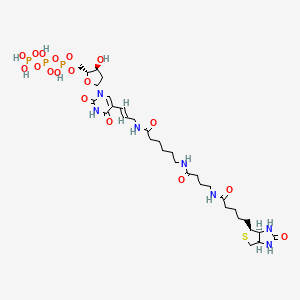

![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
